2-Methyl-3-(4-nitrophenyl)quinoxaline
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Overview
Description
2-Methyl-3-(4-nitrophenyl)quinoxaline is a heterocyclic aromatic organic compound with the molecular formula C15H11N3O2. It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitrophenyl)quinoxaline typically involves the condensation reaction between 2-methylquinoxaline and 4-nitrobenzaldehyde. This reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-nitrophenyl)quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: 2-Methyl-3-(4-aminophenyl)quinoxaline.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The biological activity of 2-Methyl-3-(4-nitrophenyl)quinoxaline is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoxaline: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
3-(4-Nitrophenyl)quinoxaline: Similar structure but without the methyl group at the 2-position.
Quinoxaline N-oxides: Oxidized derivatives with distinct biological activities.
Uniqueness
2-Methyl-3-(4-nitrophenyl)quinoxaline is unique due to the presence of both the methyl and nitrophen
Properties
CAS No. |
6158-99-2 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-methyl-3-(4-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C15H11N3O2/c1-10-15(11-6-8-12(9-7-11)18(19)20)17-14-5-3-2-4-13(14)16-10/h2-9H,1H3 |
InChI Key |
JPDRJECJACBTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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